molecular formula C9H11IO2 B6355643 2-(4-Iodo-2-methyl-phenoxy)-ethanol CAS No. 690266-26-3

2-(4-Iodo-2-methyl-phenoxy)-ethanol

Cat. No. B6355643
M. Wt: 278.09 g/mol
InChI Key: DAUOWVSEZXFZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-2-methyl-phenoxy)-ethanol, also known as IMPE, is an organic compound composed of a phenol group attached to an ethanol group with an iodine atom at the 4-position. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 66-68°C. IMPE is a useful reagent in organic synthesis, and has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In medicinal chemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used as a synthetic intermediate in the synthesis of biologically active compounds. In biochemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds.

Mechanism Of Action

2-(4-Iodo-2-methyl-phenoxy)-ethanol acts as an inhibitor of various enzymes and proteins by binding to the active site of the enzyme or protein and disrupting its activity. It is believed that 2-(4-Iodo-2-methyl-phenoxy)-ethanol binds to the active site of an enzyme or protein by forming a covalent bond with the enzyme or protein.

Biochemical And Physiological Effects

2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on various biochemical and physiological processes. In particular, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on the metabolism of carbohydrates, lipids, and proteins. 2-(4-Iodo-2-methyl-phenoxy)-ethanol has also been studied for its potential effects on the regulation of gene expression and the regulation of cell cycle progression.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its ability to act as an inhibitor of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. The main limitation of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its insolubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

Future research on 2-(4-Iodo-2-methyl-phenoxy)-ethanol could explore its potential applications in drug design and development, as well as its potential effects on various biochemical and physiological processes. Additionally, research could be conducted to further elucidate the mechanism of action of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop new methods for synthesizing 2-(4-Iodo-2-methyl-phenoxy)-ethanol. Finally, research could be conducted to explore the potential toxicity of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop methods for safely handling and storing 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments.

properties

IUPAC Name

2-(4-iodo-2-methylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUOWVSEZXFZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodo-2-methyl-phenoxy)-ethanol

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2.34 g (10 mmol) of 4-iodo-2-methylphenol was added batchwise to a suspension of 0.48 g (11 mmol) of NaH in 50 mL of THF cooled to 0° C. and the mixture was stirred for a further 30 minutes at this temperature. Then 0.85 mL (12 mmol) of 2-bromoethanol dissolved in 5 mL of THF was added dropwise and the mixture was stirred for 18 hours at RT. 5 mL of DMF was added and the reaction mixture was heated to 70° C. for 8 hours. It was evaporated down in vacuo, the residue was taken up in water, extracted exhaustively with EtOAc and dried over sodium sulfate. After the desiccant and solvent had been eliminated, the residue was purified by chromatography on silica gel (cyc/EtOAc 7:3). Yield: 0.39 g (14% of theoretical); C9H11IO2 (M=278.091); calc.: molpeak (M+H)+: 279; found: molpeak (M+H)+: 279; Rf value: 0.28 (silica gel, cyc/EtOAc 2:1).
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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